molecular formula C11H10F3NO3 B1582369 N-Trifluoroacetyl-L-phenylalanine CAS No. 350-09-4

N-Trifluoroacetyl-L-phenylalanine

Cat. No. B1582369
CAS RN: 350-09-4
M. Wt: 261.2 g/mol
InChI Key: WVHMOENDFIKQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Trifluoroacetyl-L-phenylalanine is a derivative of the amino acid phenylalanine . It has an empirical formula of C11H10F3NO3 and a molecular weight of 275.22 . The compound contains a total of 28 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of N-Trifluoroacetyl-L-phenylalanine includes a phenylalanine core with a trifluoroacetyl group attached . The compound has a SMILES string representation of COC(=O)C(Cc1ccccc1)NC(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

N-Trifluoroacetyl-L-phenylalanine has a molecular weight of 275.22 and is suitable for gas chromatography . It should be stored at a temperature of 2-8°C . The compound has an assay of approximately 98% .

Scientific Research Applications

Application in Pharmaceutical Research

  • Field : Pharmaceutical Research
  • Summary of Application : N-Trifluoroacetyl-L-phenylalanine is used in the development of certain pharmaceuticals . It’s often used in the creation of drugs due to its unique chemical properties .
  • Methods of Application : The compound is typically used in a laboratory setting, where it’s combined with other compounds under controlled conditions . The exact methods of application can vary depending on the specific drug being developed .

Application in Biochemistry

  • Field : Biochemistry
  • Summary of Application : N-Trifluoroacetyl-L-phenylalanine is used in biochemistry due to its ability to interact with certain biological systems . It’s often used in research related to proteins and enzymes .
  • Methods of Application : The compound is typically used in a laboratory setting, where it’s combined with other compounds under controlled conditions . The exact methods of application can vary depending on the specific research being conducted .

Application in Chemical Synthesis

  • Field : Chemical Synthesis
  • Summary of Application : N-Trifluoroacetyl-L-phenylalanine is used in the synthesis of certain chemical compounds . It’s often used due to its unique chemical properties .
  • Methods of Application : The compound is typically used in a laboratory setting, where it’s combined with other compounds under controlled conditions . The exact methods of application can vary depending on the specific compound being synthesized .

Application in the Creation of Derivatives

  • Field : Chemistry
  • Summary of Application : N-Trifluoroacetyl-L-phenylalanine is used in the creation of its derivatives such as N-Trifluoroacetyl-L-phenylalanine methyl ester . These derivatives have their own unique properties and applications .
  • Methods of Application : The compound is typically used in a laboratory setting, where it’s combined with other compounds under controlled conditions . The exact methods of application can vary depending on the specific derivative being created .

Application in the Synthesis of Ester Derivatives

  • Field : Organic Chemistry
  • Summary of Application : N-Trifluoroacetyl-L-phenylalanine is used in the synthesis of its ester derivatives, such as N-Trifluoroacetyl-L-phenylalanine butyl ester . These ester derivatives have their own unique properties and applications .
  • Methods of Application : The compound is typically used in a laboratory setting, where it’s combined with other compounds under controlled conditions . The exact methods of application can vary depending on the specific derivative being synthesized .

Application in the Synthesis of Methyl Ester Derivatives

  • Field : Organic Chemistry
  • Summary of Application : N-Trifluoroacetyl-L-phenylalanine is used in the synthesis of its methyl ester derivatives, such as N-Trifluoroacetyl-L-phenylalanine methyl ester . These methyl ester derivatives have their own unique properties and applications .
  • Methods of Application : The compound is typically used in a laboratory setting, where it’s combined with other compounds under controlled conditions . The exact methods of application can vary depending on the specific derivative being synthesized .

Safety And Hazards

When handling N-Trifluoroacetyl-L-phenylalanine, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMOENDFIKQBZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trifluoroacetyl-L-phenylalanine

CAS RN

350-09-4
Record name N-Trifluoroacetyl-l-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Trifluoroacetyl-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Trifluoroacetyl-L-phenylalanine
Reactant of Route 3
Reactant of Route 3
N-Trifluoroacetyl-L-phenylalanine
Reactant of Route 4
Reactant of Route 4
N-Trifluoroacetyl-L-phenylalanine
Reactant of Route 5
Reactant of Route 5
N-Trifluoroacetyl-L-phenylalanine
Reactant of Route 6
Reactant of Route 6
N-Trifluoroacetyl-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.